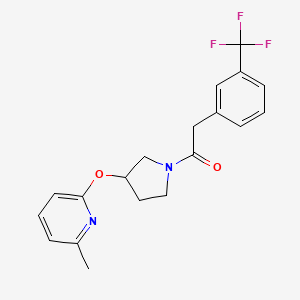
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic compound with potential biological activities. Its unique structure, incorporating a pyrrolidine ring and multiple aromatic systems, suggests a variety of interactions with biological targets. This article explores its biological activity, synthesis, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N3O2, with a molecular weight of approximately 329.42 g/mol. The compound features a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 329.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1904329-11-8 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural similarity to known enzyme inhibitors suggests potential inhibitory effects on specific enzymes involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Interaction: It may interact with various receptors, such as serotonin or dopamine receptors, influencing neurotransmitter systems.
Case Studies and Research Findings
Research on similar compounds has shown promising results in various biological assays. For instance, compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
- Anticancer Activity: A study on related pyrrolidine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties: Research indicates that compounds containing pyridine and pyrrolidine rings often possess antimicrobial activity due to their ability to disrupt microbial cell membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Pyrrolidine Ring: Cyclization reactions are employed to form the pyrrolidine structure.
- Attachment of Aromatic Systems: Nucleophilic substitution reactions introduce the pyridine and trifluoromethyl phenyl groups.
- Introduction of Ethanone Group: Acylation reactions finalize the synthesis by introducing the ethanone moiety.
Applications
Given its structural characteristics and preliminary biological activity findings, this compound holds potential in several fields:
- Pharmaceutical Development: It could serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Research: The compound can be utilized as a building block in synthesizing more complex molecules for research purposes.
Eigenschaften
IUPAC Name |
1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-4-2-7-17(23-13)26-16-8-9-24(12-16)18(25)11-14-5-3-6-15(10-14)19(20,21)22/h2-7,10,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXWLIGGSUKGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













